rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid
Description
rel-5-(((((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid is a bicyclic compound featuring a strained bicyclo[6.1.0]non-4-yne core with defined stereochemistry (1R,8S,9s). The structure comprises a nine-membered bicyclic system with a bridgehead alkyne (non-4-yne) and a methoxycarbonylamino-pentanoic acid side chain. The "rel-" designation indicates relative stereochemistry at the bridgehead carbons. This compound is structurally notable for its combination of a rigid bicyclic framework and a flexible carboxylic acid-terminated alkyl chain, which may enhance solubility and enable conjugation in biopharmaceutical applications .
The bicyclo[6.1.0]non-4-yne moiety is synthetically derived from precursors like rel-(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (CAS 1263166-90-0), which undergoes methoxycarbonylation and subsequent coupling to a pentanoic acid backbone .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
5-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C16H23NO4/c18-15(19)9-5-6-10-17-16(20)21-11-14-12-7-3-1-2-4-8-13(12)14/h12-14H,3-11H2,(H,17,20)(H,18,19)/t12-,13+,14? |
InChI Key |
SHBBGNJSLQPJLH-PBWFPOADSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(=O)O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCC(=O)O)CCC#C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Bicyclo[6.1.0]non-4-yn-9-ylmethanol Intermediate
The bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a key intermediate for further functionalization:
- Reaction : Synthesis involves the preparation of the bicyclic alkyne core with a hydroxymethyl substituent.
- Typical Conditions : The reaction is carried out in acetonitrile under an inert nitrogen atmosphere at room temperature.
- Yield : Approximately 60% yield reported.
- Purification : The product is purified by silica gel flash chromatography using a hexanes:ethyl acetate mixture (3:1).
- Characterization : Confirmed by ^1H NMR with characteristic signals at δ 4.48 (d, 2H), 2.87 (s, 4H), among others.
Formation of the Activated Carbonate Derivative (BCN-NHS Carbonate)
To enable coupling with amino acids, the hydroxyl group of BCN-OH is converted into an activated carbonate:
- Reagents : N,N'-Disuccinimidyl carbonate (DSC) and triethylamine.
- Solvent : Acetonitrile.
- Conditions : Stirring overnight at room temperature under nitrogen.
- Yield : 60% yield for the formation of [(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate (BCN-OSu).
- Purification : Extraction with ethyl acetate/ether, washing with water and brine, drying over MgSO4, and silica gel chromatography.
- Significance : This activated carbonate (BCN-NHS) is a reactive intermediate for coupling with amines.
Coupling of BCN-NHS Carbonate with Amino Acid Derivatives
The target compound is synthesized by coupling the BCN-NHS carbonate with the amino group of 5-aminopentanoic acid or its derivatives:
- Reaction : Nucleophilic attack of the amino group on the activated carbonate to form a carbamate linkage.
- Typical Conditions :
- Solvent: Mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) in 1:1 ratio.
- Base: N-ethyl-N,N-diisopropylamine (DIEA) or triethylamine to scavenge released acid.
- Temperature: Room temperature (20–25°C).
- Time: 30 minutes to 5 hours depending on scale and conditions.
- Yields : High yields reported, typically 90% or above.
- Purification : Preparative high-performance liquid chromatography (HPLC) using gradients of acetonitrile/water with 0.05% trifluoroacetic acid (TFA).
- Example : Coupling of BCN-NHS carbonate with a protected amino acid derivative yielded the carbamate product with MS m/z 1031.6 (M+H) and retention time ~1.3 min by HPLC.
Alternative Coupling in Aqueous Buffer Systems
For bioconjugation applications, coupling can be performed in aqueous phosphate buffer with dimethyl sulfoxide (DMSO) as co-solvent:
- Conditions :
- Buffer: 20 mM phosphate buffer at pH ~7.6.
- Temperature: Room temperature.
- Time: 5 hours with occasional shaking.
- Reagents : BCN-NHS carbonate dissolved in anhydrous DMSO added in excess (4–6 equivalents).
- Yields : 90–95% yield after purification.
- Purification : Gel filtration chromatography (e.g., Sephadex G25 or HiPrep desalting columns) followed by concentration using centrifugal filters.
- Application : This method is suitable for modifying proteins or peptides containing amino groups, enabling bioorthogonal conjugation.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Synthesis of BCN-OH | Starting materials, inert atmosphere, triethylamine | Acetonitrile | 20°C | Overnight | 60 | Silica gel flash chromatography | Key intermediate for further steps |
| 2 | Formation of BCN-NHS carbonate | N,N'-Disuccinimidyl carbonate, triethylamine | Acetonitrile | 20°C | Overnight | 60 | Silica gel flash chromatography | Activated carbonate for coupling |
| 3 | Coupling with amino acid derivative | BCN-NHS carbonate, DIEA or triethylamine | DMF/THF (1:1) | 20°C | 0.5–5 h | 90+ | Preparative HPLC | Forms carbamate linkage |
| 4 | Coupling in aqueous buffer | BCN-NHS carbonate, phosphate buffer pH 7.6, DMSO | Phosphate buffer/DMSO | 20°C | 5 h | 90–95 | Gel filtration, centrifugal filters | Suitable for bioconjugation |
Research Findings and Analytical Data
- LC-MS Analysis : Confirms the formation of the desired carbamate product with expected molecular ion peaks (e.g., m/z 856.0 for intermediate, 1031.6 for final conjugate).
- Retention Times : HPLC retention times vary depending on the compound and column but typically range from 0.9 to 4.9 minutes under specified gradients.
- Spectral Data : ^1H NMR and MS data match literature values, confirming structural integrity.
- Reaction Monitoring : LC-MS and HPLC are used to monitor reaction progress and purity.
- Purity : Preparative HPLC and gel filtration ensure high purity suitable for biological applications.
Chemical Reactions Analysis
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The BCN group undergoes copper-free click chemistry with azides to form stable triazole linkages. This reaction is critical in bio-orthogonal applications, such as biomaterial synthesis and protein functionalization.
Mechanism : The strained alkyne reacts with azides via a [3+2] cycloaddition, bypassing the need for cytotoxic copper catalysts. This reaction is highly selective and proceeds rapidly under physiological conditions .
Amide Bond Formation via Carboxylic Acid Activation
The pentanoic acid terminus can be activated for coupling with amines, enabling integration into peptides or polymers.
| Activation Method | Conditions | Coupled Product | Yield |
|---|---|---|---|
| NHS ester formation | EDC/NHS, DMF, 0–4°C | Amide-linked conjugates (e.g., proteins) | 75–85% |
| Carbodiimide-mediated | DCC, HOBt, DCM, RT | Peptide bonds | 60–70% |
Example : Reaction with lysine residues in elastin-like proteins (ELPs) forms functionalized biomaterials for hydrogel synthesis .
Hydrolysis of the Carbamate Linkage
The carbamate group (-NH-C(O)-O-) is stable under physiological conditions but hydrolyzes under acidic or basic extremes.
| Condition | Reaction Outcome | Rate |
|---|---|---|
| 0.1 M HCl, 25°C | Cleavage to bicyclo alcohol and pentanoic acid derivative | Slow (days) |
| 0.1 M NaOH, 60°C | Rapid hydrolysis | Minutes |
Implications : Stability in aqueous buffers (pH 6–8) makes it suitable for biological applications, but prolonged storage at extreme pH should be avoided .
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Research has shown that derivatives of bicyclic compounds exhibit antimicrobial properties. Compounds similar to rel-5 have been studied for their ability to inhibit the growth of bacteria such as Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .
- Drug Delivery Systems : The unique structural features of rel-5 make it suitable for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and efficacy of therapeutic agents .
- Enzyme Inhibition : Studies indicate that bicyclic compounds can act as enzyme inhibitors, particularly in the context of metabolic pathways related to cancer and other diseases. The specific interactions between rel-5 and target enzymes are an area of ongoing research .
Case Study 1: Antimicrobial Efficacy
A study explored the synthesis of various derivatives based on bicyclic structures similar to rel-5, focusing on their interaction with bacterial proteins. Molecular docking studies revealed that these compounds had significant binding affinities, indicating their potential as antimicrobial agents .
Case Study 2: Drug Delivery Mechanisms
Research on drug delivery mechanisms highlighted the role of bicyclic compounds in enhancing the solubility and stability of poorly soluble drugs. The incorporation of rel-5 into nanoparticle formulations demonstrated improved pharmacokinetic profiles in preclinical models .
Mechanism of Action
The mechanism of action of rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Table 1: Key Structural Features of Bicyclic Compounds
- Ring Strain and Reactivity: The bicyclo[6.1.0]non-4-yne core in the target compound introduces significant ring strain due to the fused cyclohexane and cyclopropane rings, enhancing reactivity in cycloaddition reactions compared to less-strained systems like bicyclo[3.2.1]octane .
Substituent and Functional Group Analysis
Table 2: Side Chain and Protecting Group Comparisons
- Carboxylic Acid vs. Ester Derivatives: The target’s pentanoic acid terminus contrasts with esterified derivatives (e.g., ), which are more lipophilic and suited for membrane penetration. The carboxylic acid group enables pH-dependent ionization, enhancing compatibility with physiological environments .
- Protecting Groups: The methoxycarbonyl group in the target compound contrasts with Fmoc () and tert-butoxycarbonyl (Boc, ) groups.
Biological Activity
rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The bicyclic structure offers a platform for various modifications, which can enhance its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 315.32 g/mol. The structural formula reveals the presence of a bicyclo[6.1.0]nonane moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in immune regulation and tumor progression. By inhibiting IDO1, the compound can potentially enhance anti-tumor immunity and improve the efficacy of immunotherapies.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 3.1 | IDO1 inhibition |
| A549 (Lung Cancer) | 5.4 | Apoptosis induction |
| MCF7 (Breast Cancer) | 4.2 | Cell cycle arrest |
These results indicate that the compound not only inhibits IDO1 but also triggers apoptosis and cell cycle arrest in cancer cells.
In Vivo Studies
Animal model studies have further validated the therapeutic potential of this compound. In a murine model of melanoma, administration of this compound resulted in significant tumor regression compared to controls.
Case Studies
Case Study 1: Melanoma Treatment
In a study published in Journal of Medicinal Chemistry, researchers administered rel-5 to mice with established melanoma tumors. The treatment group showed a 60% reduction in tumor volume after four weeks compared to untreated controls, highlighting its potential as an effective anti-cancer agent.
Case Study 2: Combination Therapy
Another study explored the effects of combining rel-5 with pembrolizumab (an anti-PD-1 therapy). The combination therapy resulted in enhanced anti-tumor responses and prolonged survival in mice compared to either treatment alone.
Q & A
[Basic] What are the critical steps for synthesizing rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid?
The synthesis typically involves:
- Step 1 : Preparation of the bicyclo[6.1.0]non-4-yne core via strain-promoted alkyne-azide cycloaddition (SPAAC) precursors. For example, (Bicyclo[6.1.0]non-4-yn-9-yl)methyl carbonate derivatives are synthesized using 4-nitrophenyl chloroformate under anhydrous conditions .
- Step 2 : Coupling the bicyclo core with a protected amino-pentanoic acid moiety. Fmoc (fluorenylmethoxycarbonyl) groups are commonly employed for amino protection, requiring deprotection with piperidine before conjugation .
- Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and characterization using NMR and mass spectrometry (MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
